2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione
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Overview
Description
2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol It is a derivative of cyclohexanedione, where two fluorine atoms and two methyl groups are substituted at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione typically involves the fluorination of 4,4-dimethylcyclohexane-1,3-dione. One common method is the reaction of 4,4-dimethylcyclohexane-1,3-dione with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents may also be explored to reduce environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce diols.
Scientific Research Applications
2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylcyclobutane-1,3-dione: This compound has a similar structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1,3-Cyclohexanedione: The parent compound without any substituents, used as a reference for comparing the effects of fluorine and methyl groups.
Uniqueness
2,2-Difluoro-4,4-dimethylcyclohexane-1,3-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct electronic and steric effects
Properties
CAS No. |
1031926-88-1 |
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Molecular Formula |
C8H10F2O2 |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2,2-difluoro-4,4-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H10F2O2/c1-7(2)4-3-5(11)8(9,10)6(7)12/h3-4H2,1-2H3 |
InChI Key |
ALHOWJZSABQPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1=O)(F)F)C |
Origin of Product |
United States |
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